8-Amino-3,3-dipropyl-6,7,8,9-tetrahydrobenzo[e]indol-3-ium-2-carbonitrile
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Overview
Description
8-Amino-3,3-dipropyl-6,7,8,9-tetrahydrobenzo[e]indol-3-ium-2-carbonitrile is a complex organic compound with a unique structure that includes an indole nucleus
Preparation Methods
The synthesis of 8-Amino-3,3-dipropyl-6,7,8,9-tetrahydrobenzo[e]indol-3-ium-2-carbonitrile involves multiple steps, typically starting with the preparation of the indole nucleus. The reaction conditions often require specific reagents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
8-Amino-3,3-dipropyl-6,7,8,9-tetrahydrobenzo[e]indol-3-ium-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, often using reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its structure allows it to interact with various biological molecules, making it useful in studying biochemical pathways.
Mechanism of Action
The mechanism by which 8-Amino-3,3-dipropyl-6,7,8,9-tetrahydrobenzo[e]indol-3-ium-2-carbonitrile exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The indole nucleus plays a crucial role in binding to these targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar compounds include other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
Indole-3-carbinol: Known for its anticancer properties.
8-Amino-3,3-dipropyl-6,7,8,9-tetrahydrobenzo[e]indol-3-ium-2-carbonitrile is unique due to its specific substituents and the resulting biological activities.
Properties
CAS No. |
136924-88-4 |
---|---|
Molecular Formula |
C19H25N3 |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
(8R)-8-(dipropylamino)-6,7,8,9-tetrahydro-3H-benzo[e]indole-2-carbonitrile |
InChI |
InChI=1S/C19H25N3/c1-3-9-22(10-4-2)16-7-5-14-6-8-19-18(17(14)12-16)11-15(13-20)21-19/h6,8,11,16,21H,3-5,7,9-10,12H2,1-2H3/t16-/m1/s1 |
InChI Key |
WDDZPZKGLZNGEH-MRXNPFEDSA-N |
Isomeric SMILES |
CCCN(CCC)[C@@H]1CCC2=C(C1)C3=C(C=C2)NC(=C3)C#N |
SMILES |
CCC[N+]1(C2=C(C=C1C#N)C3=C(CCC(C3)N)C=C2)CCC |
Canonical SMILES |
CCCN(CCC)C1CCC2=C(C1)C3=C(C=C2)NC(=C3)C#N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-cyano-N,N-dipropyl-8-amino-6,7,8,9-tetrahydro-3H-benz(e)indole U 92016A U-92016A U92016A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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